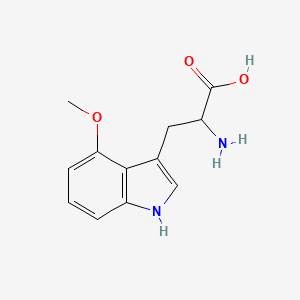

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid

Descripción

Propiedades

IUPAC Name |

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPKRIKQJEAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460200 | |

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199540-73-3 | |

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as 4-methoxy-L-tryptophan, is a crucial substituted tryptophan analog found in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the methoxy group at the 4-position of the indole ring, make it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this important molecule. We will delve into the intricacies of both classical chemical methods and modern biocatalytic approaches, offering detailed experimental insights and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs. The discussion will encompass the Fischer indole synthesis for the construction of the core indole structure, followed by detailed examinations of the Strecker synthesis, the Schöllkopf chiral auxiliary method, and enzymatic synthesis using tryptophan synthase. Each section will not only present step-by-step protocols but also elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough and practical understanding of the synthesis of 4-methoxy-L-tryptophan.

Introduction: The Significance of 4-Methoxy-L-Tryptophan

Substituted tryptophans are a class of non-proteinogenic amino acids that play a pivotal role in the biological activity of numerous natural products. The introduction of substituents onto the indole ring can profoundly influence the molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic stability. 4-methoxy-L-tryptophan, in particular, is a key component of several complex natural products with potent biological activities. Its synthesis is therefore of great importance for the total synthesis of these natural products and for the generation of novel analogs for structure-activity relationship (SAR) studies.

This guide will explore the primary synthetic routes to 4-methoxy-L-tryptophan, providing a critical evaluation of each method's strengths and weaknesses.

Strategic Approaches to Synthesis

The synthesis of 4-methoxy-L-tryptophan can be broadly categorized into two main strategies:

-

Construction of the amino acid side chain onto a pre-formed 4-methoxyindole nucleus. This is the most common approach and utilizes well-established methods for amino acid synthesis.

-

Formation of the indole ring on a precursor already containing the amino acid moiety. This approach is less common but can be effective in certain contexts.

This guide will focus on the first strategy, which offers greater flexibility and is more widely employed. We will begin by discussing the synthesis of the key intermediate, 4-methoxyindole, via the classic Fischer indole synthesis.

Synthesis of the 4-Methoxyindole Core: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions[1][2]. For the synthesis of 4-methoxyindole, the required precursors are 4-methoxyphenylhydrazine and a suitable two-carbon aldehyde equivalent.

Synthesis of 4-Methoxyphenylhydrazine Hydrochloride

The starting material, 4-methoxyphenylhydrazine, is typically prepared from p-anisidine via diazotization followed by reduction.

Experimental Protocol: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride [3][4][5]

-

Diazotization: To a stirred solution of p-anisidine (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. A precipitate of 4-methoxyphenylhydrazine hydrochloride will form.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of cold water, and dried under vacuum to yield the desired product.

Causality of Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the decomposition of the unstable diazonium salt.

-

Stannous Chloride: Tin(II) chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines.

Fischer Indole Synthesis of 4-Methoxyindole

With 4-methoxyphenylhydrazine hydrochloride in hand, the Fischer indole synthesis can be performed using a suitable carbonyl compound, such as pyruvic acid or an aldehyde equivalent, followed by decarboxylation.

Experimental Protocol: Fischer Indole Synthesis of 4-Methoxyindole-2-carboxylic acid [1][6]

-

Condensation: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) are heated in a suitable solvent, such as ethanol or acetic acid, to form the corresponding phenylhydrazone.

-

Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol, is added to the reaction mixture, which is then heated to induce cyclization.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water, and the precipitated product, 4-methoxyindole-2-carboxylic acid, is collected by filtration.

Decarboxylation to 4-Methoxyindole:

The resulting 4-methoxyindole-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to afford 4-methoxyindole.

Caption: Fischer Indole Synthesis of 4-Methoxyindole.

Asymmetric Synthesis of the Amino Acid Side Chain

Once 4-methoxyindole is obtained, the chiral amino acid side chain can be introduced at the C3 position. Several powerful methods exist for this transformation, each with its own set of advantages and disadvantages.

Chiral Auxiliary-Facilitated Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids from aldehydes, ammonia, and cyanide, followed by hydrolysis of the resulting aminonitrile. By employing a chiral amine, the reaction can be rendered asymmetric, providing access to enantiomerically enriched amino acids. A facile and robust method for the synthesis of (S)-tryptophan analogues, including 4-methoxy-L-tryptophan, has been reported using (S)-α-methylbenzylamine as the chiral auxiliary.

Experimental Protocol: Asymmetric Strecker Synthesis of 4-Methoxy-L-Tryptophan

This protocol is adapted from the work of Chen et al. (2014)[7].

-

Formation of 4-Methoxyindole-3-carboxaldehyde: 4-Methoxyindole is formylated at the C3 position using a Vilsmeier-Haack reaction (POCl₃, DMF).

-

Asymmetric Strecker Reaction:

-

To a solution of 4-methoxyindole-3-carboxaldehyde (1.0 eq) and (S)-α-methylbenzylamine (1.1 eq) in a suitable solvent (e.g., methanol), trimethylsilyl cyanide (TMSCN) (1.2 eq) is added at room temperature. The reaction is stirred until the formation of the diastereomeric α-aminonitriles is complete.

-

-

Hydrolysis of the Nitrile: The resulting aminonitriles are hydrolyzed to the corresponding amides without isolation.

-

Removal of the Chiral Auxiliary and Hydrolysis of the Amide: The chiral auxiliary is removed by hydrogenolysis (e.g., using Pd/C and H₂), and the amide is subsequently hydrolyzed under acidic conditions (e.g., refluxing in aqueous HCl) to yield the crude amino acid.

-

Purification: The crude 4-methoxy-L-tryptophan is purified by recrystallization or ion-exchange chromatography.

Causality of Experimental Choices:

-

(S)-α-methylbenzylamine: This readily available chiral amine serves as an effective chiral auxiliary, directing the nucleophilic attack of the cyanide ion to one face of the imine intermediate, thereby establishing the stereochemistry at the α-carbon.

-

TMSCN: Trimethylsilyl cyanide is a convenient and less hazardous source of cyanide compared to HCN gas or alkali metal cyanides.

Caption: Asymmetric Strecker Synthesis of 4-Methoxy-L-Tryptophan.

The Schöllkopf Chiral Auxiliary Method

The Schöllkopf method is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids. It employs a bislactim ether derived from a chiral amino acid (typically valine) and glycine as a chiral glycine enolate equivalent[4][8].

General Strategy:

-

Preparation of the Schöllkopf Auxiliary: The bislactim ether is prepared from (R)- or (S)-valine and glycine.

-

Deprotonation and Alkylation: The auxiliary is deprotonated with a strong base (e.g., n-BuLi) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, in this case, a 4-methoxy-3-(halomethyl)indole derivative. The bulky isopropyl group of the valine auxiliary directs the alkylation to the opposite face of the enolate, leading to high diastereoselectivity.

-

Hydrolysis: Acidic hydrolysis of the alkylated auxiliary cleaves the bislactim ether to release the desired amino acid ester and the valine methyl ester.

-

Saponification: The amino acid ester is then saponified to the final amino acid.

Caption: General Schöllkopf Synthesis of α-Amino Acids.

Enzymatic Synthesis Using Tryptophan Synthase

Nature provides an elegant and highly efficient route to tryptophan and its analogs through the action of the enzyme tryptophan synthase (TrpS). The β-subunit of this enzyme (TrpB) catalyzes the condensation of indole or substituted indoles with L-serine to produce the corresponding L-tryptophan derivative[10][11][12]. This biocatalytic approach offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental friendliness.

General Strategy:

-

Enzyme Preparation: A suitable tryptophan synthase β-subunit (TrpB) variant is required. Wild-type TrpB enzymes may have some activity towards substituted indoles, but often, protein engineering is employed to generate mutants with enhanced activity and broader substrate scope.

-

Biocatalytic Reaction: The TrpB enzyme is incubated with 4-methoxyindole and an excess of L-serine in an aqueous buffer at a controlled pH and temperature. The pyridoxal phosphate (PLP) cofactor is essential for the enzyme's activity.

-

Work-up and Purification: After the reaction is complete, the enzyme is removed (e.g., by denaturation and centrifugation), and the product is isolated from the aqueous solution, typically by chromatography.

Causality of Experimental Choices:

-

Engineered TrpB Variants: Directed evolution and rational design have been used to create TrpB mutants with significantly improved activity towards bulky or electron-rich indole analogs like 4-methoxyindole[13].

-

Excess L-serine: L-serine is used in excess to drive the reaction towards product formation.

-

Aqueous Buffer: The enzymatic reaction is performed in an aqueous buffer to maintain the enzyme's stability and activity.

Caption: Enzymatic Synthesis of 4-Methoxy-L-Tryptophan.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for 4-methoxy-L-tryptophan depends on several factors, including the desired scale, enantiopurity requirements, and available resources.

| Method | Advantages | Disadvantages |

| Strecker Synthesis | - Utilizes readily available starting materials.- Can be performed on a large scale.- Good diastereoselectivity with a suitable chiral auxiliary. | - Use of toxic cyanide reagents.- Requires removal of the chiral auxiliary, adding steps to the synthesis. |

| Schöllkopf Method | - High diastereoselectivity.- Well-established and reliable method.- Avoids the use of highly toxic cyanide in the key C-C bond-forming step. | - Requires the synthesis of the chiral auxiliary.- The key electrophile, 4-methoxy-3-(halomethyl)indole, can be unstable.- Multi-step process. |

| Enzymatic Synthesis | - High enantioselectivity (produces the L-isomer exclusively).- Environmentally friendly (aqueous conditions, mild temperatures).- Fewer protection/deprotection steps. | - Requires access to a suitable TrpB enzyme variant.- Enzyme stability and activity can be a concern.- Substrate scope may be limited by the enzyme's specificity. |

| Fischer Indole Synthesis | - A classic and robust method for indole ring formation.- Can be used to prepare a wide variety of substituted indoles. | - Often requires harsh acidic conditions and high temperatures.- Can sometimes lead to mixtures of regioisomers with unsymmetrical ketones. |

Purification and Characterization

The final product, 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, is a solid that can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Purity can be assessed by High-Performance Liquid Chromatography (HPLC). The structure and stereochemistry are confirmed by a combination of spectroscopic methods.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the methoxy group, and the amino acid side chain. The chemical shifts will be influenced by the electron-donating methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the 12 carbons in the molecule.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information[14][15].

The expected molecular weight of 4-methoxy-L-tryptophan is 234.25 g/mol [16].

Conclusion

The synthesis of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid can be accomplished through several effective strategies. The choice of method will be dictated by the specific requirements of the research program. The chiral auxiliary-facilitated Strecker synthesis offers a practical and scalable route, while the Schöllkopf method provides a reliable alternative with high stereocontrol. For researchers with access to biocatalysis facilities, the enzymatic approach using tryptophan synthase represents a highly efficient, enantioselective, and environmentally benign option. The foundational Fischer indole synthesis remains a crucial tool for the preparation of the necessary 4-methoxyindole core. By understanding the principles and practical considerations of each of these methods, researchers can confidently and efficiently access this valuable substituted amino acid for their drug discovery and development endeavors.

References

- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.

- Cook, J. M., et al. (2001). Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction. Journal of the American Chemical Society, 123(4), 589-598.

- Tanaka, H., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Journal of Mass Spectrometry, 56(4), e4699.

-

PubChem. (n.d.). 4-Methoxy-L-tryptophan. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

- Frisch, B. J., & Arnold, F. H. (2020). The β-subunit of tryptophan synthase is a latent tyrosine synthase. Nature Chemical Biology, 16(11), 1235-1242.

- Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9172-9179.

- Boto, A., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. The Journal of Organic Chemistry, 79(1), 154-162.

- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.

- Frontiers in Chemistry. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 793.

- Hughes, D. L. (2014). The Fischer Indole Synthesis. Organic Reactions, 42, 335-652.

-

Wikipedia. (n.d.). Schöllkopf method. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 2, 2026, from [Link]

- A comparative analysis of 1H and 13C NMR spectra of 4-methoxy-2-nitroaniline and rel

- Junk, L., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-43). Springer.

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved February 2, 2026, from [Link]

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6581.

- Banik, B. K., & Becker, F. F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54097.

- MDPI. (2024). Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). International Journal of Molecular Sciences, 25(3), 1599.

- ResearchGate. (2019). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. Organic & Biomolecular Chemistry, 17(8), 2196-2200.

- Buller, A. R., & Arnold, F. H. (2015). Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation. Proceedings of the National Academy of Sciences, 112(47), 14590-14595.

- ResearchGate. (2015). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(03), 466-468.

- Watkins-Dulaney, E. J., & Arnold, F. H. (2021). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 22(1), 31-43.

- PubMed Central. (2021). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 22(1), 31-43.

Sources

- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 8. biosynth.com [biosynth.com]

- 9. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]

- 10. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tryptophan Synthase: Biocatalyst Extraordinaire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The β-subunit of tryptophan synthase is a latent tyrosine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Methoxy-L-tryptophan | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity and Technical Applications of 4-Methoxy-L-tryptophan

[1]

Executive Summary

4-Methoxy-L-tryptophan (4-MeO-Trp) is a rare, non-canonical amino acid that serves as a critical structural motif in specific secondary metabolites, most notably the Argyrin class of cyclic peptides.[1][2] Unlike its 5-substituted counterparts (e.g., 5-hydroxytryptophan), which are intermediates in mammalian neurotransmitter synthesis, 4-MeO-Trp is primarily of bacterial origin. Its unique electronic properties—driven by the electron-donating methoxy group at the C4 position of the indole ring—confer distinct spectroscopic characteristics and biological activities, making it a high-value target for protein engineering and antimicrobial drug development.

Biosynthetic Significance and Natural Occurrence[4][5]

The Argyrin Pathway

While 4-MeO-Trp is often confused with precursors of Streptonigrin (which utilizes

In these pathways, 4-MeO-Trp is not synthesized as a free intermediate pool but is often modified during the assembly line or immediately prior to incorporation. The biosynthesis involves:

-

Precursor Supply: L-Tryptophan is the starting substrate.[3]

-

Modification: Specific enzymes within the arg gene cluster (Arg4 and Arg5) are responsible for the regioselective oxygenation and subsequent O-methylation at the C4 position.

-

Incorporation: The non-ribosomal peptide synthetase (NRPS) selects the modified tryptophan for incorporation into the macrocyclic scaffold.

Biosynthetic Logic Diagram

The following diagram illustrates the logical flow of 4-MeO-Trp generation and utilization in the Argyrin pathway.

Caption: Biosynthetic pathway of 4-Methoxy-L-tryptophan within the Argyrin gene cluster context.

Chemical Biology and Physical Properties[6][7][8][9]

Fluorescence and Spectroscopic Utility

The indole ring is the primary chromophore in proteins. Substitution at the C4 position drastically alters the electronic transition dipole moments (

-

Electronic Effect: The methoxy group is a strong electron-donating group (EDG).

-

Spectral Shift: Unlike 4-fluoro-tryptophan (which is often fluorescence-quenched), 4-methoxy-tryptophan typically exhibits a red-shifted absorption and emission compared to canonical tryptophan.

-

Utility: This red shift allows 4-MeO-Trp to be selectively excited or detected in the presence of native tryptophan residues, serving as a valuable optical probe for studying protein conformation and dynamics without the complete loss of quantum yield seen in nitro- or fluoro-analogs.

Physicochemical Comparison

| Property | L-Tryptophan (Trp) | 4-Methoxy-L-Tryptophan | Impact on Protein |

| MW (Da) | 204.23 | 234.25 | Steric bulk increase at core |

| Hydropathy | Hydrophobic | Increased Hydrophobicity | Altered packing in hydrophobic cores |

| Electronic Nature | Electron-rich | Highly Electron-rich (C4-OMe) | Enhanced cation- |

| Fluorescence | Red-shifted | Distinct spectral signature | |

| H-Bonding | Indole NH (Donor) | Indole NH (Donor) + OMe (Acceptor) | New H-bond acceptor capability |

Pharmacological Mechanisms

The biological activity of 4-MeO-Trp is most potent when incorporated into peptide scaffolds. Its presence dictates the mechanism of action for Argyrins.

Mechanism of Action: Elongation Factor G (EF-G) Inhibition

Argyrin B, which contains the 4-MeO-Trp residue, is a potent inhibitor of bacterial Elongation Factor G (EF-G) .[4][1]

-

Binding Mode: The 4-methoxy group is not merely a bystander; it engages in specific hydrophobic and polar contacts within the EF-G binding pocket.[4][1]

-

Causality: Removal or translocation of the methoxy group (e.g., to position 5) significantly alters potency, confirming that the C4-substituent is a "pharmacophore anchor" essential for locking the antibiotic into the ribosome-associated factor.

Anti-Proteasomal Activity

Beyond antibacterial effects, 4-MeO-Trp-containing peptides inhibit the human 20S proteasome . This activity has been explored for cancer therapy, where proteasome inhibition leads to the accumulation of tumor-suppressor proteins (e.g., p27).

Experimental Protocol: Chemical Synthesis

For researchers requiring 4-MeO-Trp for solid-phase peptide synthesis (SPPS) or biological probing, isolation from natural sources is inefficient. The chiral auxiliary-facilitated Strecker synthesis (adapted from Chen et al., 2014) is the gold standard for producing enantiomerically pure (S)-4-Methoxy-tryptophan.

Protocol Overview

Objective: Synthesis of Fmoc-4-Methoxy-L-Tryptophan for SPPS. Starting Material: 4-Methoxyindole.

Step-by-Step Methodology

-

Gramine Formation (Mannich Reaction):

-

Quaternization:

-

Reagents: Methyl iodide (MeI) or Dimethyl sulfate.

-

Action: Converts the dimethylamino group into a quaternary ammonium leaving group.

-

-

Alkylation of Chiral Auxiliary:

-

Reagents: Diethyl acetamidomalonate (or Schöllkopf auxiliary for higher enantiopurity), Sodium ethoxide (NaOEt).

-

Process: The nucleophilic enolate attacks the gramine salt, displacing the trimethylammonium group.

-

Critical Step: Use of a chiral catalyst or auxiliary (e.g., (S)-methylbenzylamine derived Strecker auxiliary) is required to set the L-configuration if not using enzymatic resolution later.

-

-

Hydrolysis and Decarboxylation:

-

Reagents: NaOH (saponification), then HCl/Heat (decarboxylation).

-

Result: Racemic 4-methoxy-tryptophan (if non-chiral auxiliary used).

-

-

Enzymatic Resolution (If Racemic):

-

Fmoc Protection (For SPPS):

-

Reagents: Fmoc-OSu, NaHCO

, Dioxane/Water. -

Outcome: Fmoc-4-Methoxy-L-Trp.[8]

-

Synthesis Workflow Diagram

Caption: Chemical synthesis route for 4-Methoxy-L-Tryptophan from 4-Methoxyindole.

References

-

Chen, C., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014).[9] A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues.[9] Organic & Biomolecular Chemistry, 12(47), 9764-9768. Link

-

Pogorevc, D., et al. (2019). Biosynthesis and Heterologous Production of Argyrins.[2][9][10] ACS Synthetic Biology, 8(5), 1121-1133. Link

- Suh, J. W., et al. (2019). Total Synthesis of Ohmyungsamycins A and B. Journal of Organic Chemistry.

- Jones, K., et al. (2002). Fluorescence properties of 4-substituted indoles. Photochemistry and Photobiology. (General reference for indole electronics).

-

PubChem. (2025). 4-Methoxy-L-tryptophan Compound Summary. National Library of Medicine. Link

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 5. Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. checkout.aralezbio.com [checkout.aralezbio.com]

- 9. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-L-tryptophan as a metabolite of L-tryptophan

The following technical guide details the biosynthesis, detection, and application of 4-Methoxy-L-tryptophan , a rare non-canonical metabolite of L-tryptophan. Unlike its mammalian counterpart 5-methoxy-L-tryptophan (a melatonin precursor), the 4-methoxy isomer is primarily a bacterial secondary metabolite with significant potential in antibiotic development and chemical biology.

Biosynthesis, Detection, and Pharmacological Applications

Executive Summary

4-Methoxy-L-tryptophan (4-OMe-Trp) is a non-proteinogenic amino acid derived from L-tryptophan.[1][2][3][4][5][6][7] While the 5-methoxy isomer is ubiquitous in mammalian neurobiology, 4-OMe-Trp is restricted to specific biosynthetic pathways in Actinobacteria (Streptomyces, Nonomuraea) and Myxobacteria (Cystobacter). It serves as a critical building block for cyclic depsipeptide antibiotics, including Ohmyungsamycins , Ecumicin , and Argyrins , which exhibit potent anti-tubercular and anti-tumor activities.

This guide explores the unique enzymatic machinery responsible for C4-functionalization of the indole ring—specifically the recruitment of Tryptophan 2,3-dioxygenase (TDO) homologues for hydroxylation rather than ring cleavage—and provides validated protocols for its synthesis and detection.

Part 1: Biosynthetic Origins & Pathway Mechanics

The biosynthesis of 4-OMe-Trp represents a divergence from canonical tryptophan metabolism. In mammals, TDO cleaves the indole ring to form N-formylkynurenine. In 4-OMe-Trp producing bacteria, evolution has repurposed TDO homologues to function as regiospecific hydroxylases.

1.1 The "TDO-Switch" Mechanism

Recent structural biology studies (e.g., on the biffamycin and ohmyungsamycin clusters) reveal that the conversion of L-tryptophan to 4-OMe-Trp occurs via a two-step sequence:

-

C4-Hydroxylation: A heme-dependent enzyme (e.g., BifE or OhmK ) structurally homologous to TDO catalyzes the oxygenation of L-tryptophan at the C4 position without cleaving the C2-C3 bond. This preserves the indole core.

-

O-Methylation: An S-adenosylmethionine (SAM)-dependent O-methyltransferase (e.g., OhmJ ) methylates the newly formed hydroxyl group.

1.2 Pathway Visualization

The following diagram illustrates the divergence between the mammalian Kynurenine pathway and the bacterial 4-Methoxy pathway.

Figure 1: Divergence of L-Tryptophan metabolism. Note the unique role of BifE/OhmK in preserving the indole ring while installing the C4-hydroxyl group.

Part 2: Analytical Characterization

Distinguishing 4-OMe-Trp from its isomers (5-OMe-Trp, 6-OMe-Trp) is critical, as standard reverse-phase LC methods may show co-elution. Definitive identification requires NMR or high-resolution MS/MS fragmentation analysis.

2.1 NMR Spectroscopy: The Diagnostic Signals

The substitution pattern on the indole ring creates distinct splitting patterns in the aromatic region of the 1H-NMR spectrum.

| Feature | 4-Methoxy-L-Tryptophan | 5-Methoxy-L-Tryptophan | Mechanistic Reason |

| Methoxy Shift | Electronic environment of C4 vs C5. | ||

| H-2 (Indole) | Proximity to methoxy group affects shielding. | ||

| Coupling | d, t, d pattern (H5, H6, H7) | d, d, s pattern (H4, H6, H7) | 4-OMe eliminates H4; 5-OMe eliminates H5. |

| C4 Carbon | Direct attachment of Oxygen deshields C4 significantly. |

2.2 Mass Spectrometry Fragmentation

In ESI-MS/MS (Positive Mode), 4-OMe-Trp (

-

Precursor: m/z 235.1

-

Major Fragment: m/z 218.1 (Loss of NH3)

-

Indole Core: m/z 160.0 (4-methoxyindole moiety) vs 160.0 for 5-methoxy (distinguishable only by retention time or ion mobility).

Part 3: Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of 4-Methoxy-L-Tryptophan

Context: For researchers requiring pure standards, chemical synthesis is low-yield due to indole instability. The enzymatic route using Tryptophan Synthase (TrpB) is superior.

Reagents:

-

4-Methoxyindole (Substrate)

-

L-Serine (Co-substrate)

-

Thermotoga maritima Tryptophan Synthase (TmTrpB) or Salmonella TrpB (recombinant)

-

PLP (Pyridoxal-5'-phosphate) cofactor

Workflow:

-

Buffer Prep: Prepare 50 mM KPO4 buffer (pH 7.5) containing 40

M PLP. -

Incubation: Dissolve 4-Methoxyindole (1 mM) and L-Serine (2 mM) in the buffer. Add TmTrpB (5

M). -

Reaction: Incubate at 37°C (or 75°C for Thermotoga enzyme) for 12-24 hours.

-

Quenching: Acidify with 0.1% TFA to stop the reaction.

-

Purification: Semi-preparative HPLC (C18 column).

-

Gradient: 5% to 60% Acetonitrile in H2O (+0.1% TFA) over 20 min.

-

Yield: Typically >95% conversion due to the irreversible nature of the TrpB condensation.

-

Protocol B: LC-MS/MS Detection in Biological Matrices

Context: Detecting trace levels in bacterial fermentation broth.

System: Agilent 6400 Series QQQ or Orbitrap equivalent.

Column: Waters Acquity HSS T3 C18 (1.8

-

Sample Prep:

-

Centrifuge broth (10,000 x g, 10 min).

-

Mix supernatant 1:3 with cold methanol (protein precipitation).

-

Filter (0.22

m PTFE).

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: 2% -> 40% B (Slow ramp crucial for isomer separation)

-

8-10 min: 95% B

-

-

MRM Transitions (Quantification):

-

235.1 -> 218.1 (Collision Energy: 15 eV)

-

235.1 -> 189.1 (Collision Energy: 25 eV)

-

Part 4: Pharmacological & Research Applications[5][8]

4.1 Antibiotic Precursor

4-OMe-Trp is the "warhead" precursor for Ohmyungsamycins (anti-TB). The methoxy group at C4 provides steric bulk and alters the electron density of the indole ring, which is essential for the peptide's binding affinity to the mycobacterial ClpC1 ATPase complex.

4.2 Probe for Tryptophan Metabolism

Researchers use 4-OMe-Trp as a mechanistic probe for:

-

IDO1 Inhibition Studies: Unlike 1-methyl-tryptophan (a standard IDO inhibitor), 4-substituted tryptophans probe the size of the "Pocket A" in the IDO active site. The C4-methoxy group clashes with specific residues (e.g., Phe163 in human IDO1), preventing oxidation. This makes it a valuable negative control or steric probe.

-

Auxin Biosynthesis: In plant biology, 4-substituted indoles are precursors to specific auxins. 4-OMe-Trp can be used to track non-canonical auxin pathways.

References

-

Biosynthesis of Ohmyungsamycins: Kim, E. J., et al. (2019).[8] "Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity." Biomolecules, 9(11), 672.[9] Link

-

Tryptophan Synthase Mechanism: Corr, M. J., et al. (2017). "Multi-Site Prenylation of 4-Substituted Tryptophans by Dimethylallyltryptophan Synthase." Angewandte Chemie, 56(29). Link

-

Biffamycin Biosynthesis (TDO Homologues): BioRxiv Preprint (2025). "Discovery and biosynthesis of biffamycin A – a novel glycotetrapeptide antibiotic." Link

-

Ecumicin Synthesis: Payne, R. J., et al. (2018). "Total Synthesis of Ecumicin." Angewandte Chemie Int. Ed.Link

-

Chemical Data: PubChem Compound Summary for CID 11218550, 4-Methoxy-L-tryptophan. Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4-Methoxy-L-tryptophan

An In-Depth Technical Guide to 4-Methoxy-L-tryptophan: From Natural Discovery to Synthetic Access and Biological Significance

Abstract

4-Methoxy-L-tryptophan is a rare, naturally occurring amino acid, distinguished by a methoxy substitution on the C4 position of its indole ring. First identified as a critical structural component of the argyrin family of cyclic peptides, this molecule is central to their potent biological activities, which span antimicrobial, immunosuppressive, and antitumor functions. The discovery of 4-methoxy-L-tryptophan is intrinsically linked to the isolation of argyrins from myxobacteria and the subsequent elucidation of their nonribosomal peptide synthetase (NRPS) biosynthetic pathway. This guide provides a comprehensive overview of 4-methoxy-L-tryptophan, detailing its historical discovery, the enzymatic cascade responsible for its biosynthesis, established methodologies for its enantioselective chemical synthesis, and its pivotal role in the mechanism of action of its parent natural products. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who are focused on leveraging unique amino acid scaffolds.

The Genesis of a Novel Amino Acid: Discovery within a Natural Product

The history of 4-methoxy-L-tryptophan is not one of an isolated discovery but is embedded in the exploration of complex natural products. Its identification was a direct result of the characterization of the argyrins, a family of cyclic octapeptides.

Isolation of Argyrins from Archangium gephyra

In 2002, a research group led by Sasse and Höfle reported the isolation of a group of cyclic peptides, named argyrins A through H, from the culture broth of the myxobacterium Archangium gephyra (strain Ar8082).[1][2] These compounds were found to possess a range of biological activities, including slight antibiotic effects, particularly against Pseudomonas species, and the ability to inhibit the growth of mammalian cell lines.[1] Further investigation revealed that the argyrins are potent natural products with significant immunosuppressive and antitumorigenic properties.[3][4] The unique biological profile of the argyrins prompted detailed structural elucidation, which led to the identification of an unusual amino acid residue within their macrocyclic core.[2][5]

Structure Elucidation and Identification

Through detailed spectroscopic analysis, including mass spectrometry and NMR, the structure of the argyrins was determined.[2][6] Argyrin A, for example, was found to be composed of several amino acids, including a previously uncharacterized derivative of tryptophan.[2] This novel component was identified as (S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, or 4-methoxy-L-tryptophan.[5][7] This discovery was significant, as substituted tryptophans, particularly those with methoxy groups at less common positions like C4, are rare in nature. All biologically active members of the argyrin family were found to contain this unusual amino acid, hinting at its importance for their function.[5][7]

The Biological Blueprint: Biosynthesis Pathway

The origin of the 4-methoxy moiety on the tryptophan scaffold was elucidated through the study of the argyrin biosynthetic gene cluster (BGC) in the producing myxobacterium, Cystobacter sp. SBCb004.[8][9][10] The biosynthesis is not a modification of a free amino acid but occurs on a tryptophan residue tethered to the nonribosomal peptide synthetase (NRPS) assembly line.[4][11]

The formation of the 4-methoxy-L-tryptophan residue is a two-step enzymatic process catalyzed by tailoring enzymes encoded within the arg gene cluster:[4][12]

-

Oxygenation: The enzyme Arg5, a tryptophan-2,3-dioxygenase, first hydroxylates the L-tryptophan precursor at the C4 position of the indole ring. This step is critical as it installs the reactive hydroxyl group required for the subsequent modification.

-

O-Methylation: Following hydroxylation, the enzyme Arg4, an O-methyltransferase, catalyzes the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the newly installed hydroxyl group. This methylation step completes the synthesis of the 4-methoxy-L-tryptophan residue, which remains bound to the NRPS for subsequent peptide bond formation and eventual cyclization into the final argyrin product.[4][12]

Detailed Experimental Protocol (Exemplar)

The following protocol is a representative, multi-step procedure based on the Strecker synthesis approach for tryptophan analogues. [5][13] Step 1: Synthesis of 2-(4-Methoxyindol-3-yl)acetaldehyde

-

To a solution of 4-methoxyindole in a suitable solvent (e.g., DMF), add a Vilsmeier-Haack reagent (e.g., POCl₃) at 0 °C to form the 3-formylindole intermediate.

-

React the intermediate with a Wittig reagent, such as (methoxymethyl)triphenylphosphonium chloride, to generate a vinyl ether.

-

Hydrolyze the vinyl ether under acidic conditions (e.g., aqueous HCl) to yield the target acetaldehyde. This intermediate is often unstable and should be used immediately in the next step.

Step 2: Stereoselective Strecker Condensation

-

In a flask containing a suitable solvent (e.g., methanol), combine the crude 2-(4-methoxyindol-3-yl)acetaldehyde, (S)-α-methylbenzylamine (1.0 eq), and potassium cyanide (1.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS. The chiral amine directs the cyanide attack to preferentially form one diastereomer.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate. Purify by column chromatography if necessary.

Step 3: Hydrolysis and Deprotection

-

Dissolve the purified α-aminonitrile in concentrated hydrochloric acid.

-

Heat the mixture at reflux for 12-24 hours to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction and concentrate under reduced pressure. The resulting product is the N-benzylated amino acid.

-

Dissolve the crude amino acid in a solvent mixture (e.g., methanol/water) and add a palladium on carbon catalyst (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours to cleave the benzyl group via hydrogenolysis.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 4-methoxy-L-tryptophan. Purify via recrystallization or ion-exchange chromatography as needed.

Biological Significance and Mechanism of Action

The biological importance of 4-methoxy-L-tryptophan is primarily understood through its role as a key pharmacophore within the argyrin peptides. Studies on argyrin analogues have demonstrated that this specific residue is indispensable for certain biological activities.

Crucial Role in Antiproteasomal and Antibacterial Activity

The (S)-4-methoxy-tryptophan residue has been identified as being crucial for the antiproteasomal activity of argyrin A in human cancer cell lines. [5][7]The proteasome is a key cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. The incubation of argyrin A with purified human 20S proteasome resulted in dose-dependent inhibition, an effect attributed to this specific methoxylated amino acid. [13] Furthermore, in the context of antibacterial activity against P. aeruginosa, the 4-methoxy group plays a direct role in target engagement. X-ray crystallography studies of argyrin B bound to its bacterial target, elongation factor G (EF-G), revealed that the oxygen atom of the 4-methoxy group forms a critical hydrogen bond with a serine residue (Ser417) in the protein's binding pocket. [7]Structure-activity relationship (SAR) studies have shown that analogues lacking a hydrogen bond acceptor at this position are inactive, confirming the essential nature of this interaction for inhibiting bacterial protein synthesis. [7]

Potential Signaling Pathways (Hypothesized)

While the activity of isolated 4-methoxy-L-tryptophan has not been extensively studied, the broader class of tryptophan metabolites is known to engage in significant biological signaling. [14][15]For example, tryptophan metabolites are key ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses. [6]It is plausible that, if released during the metabolic breakdown of argyrins or if available systemically, 4-methoxy-L-tryptophan could interact with pathways similar to other indole-containing molecules, potentially modulating immune or inflammatory responses. However, this remains an area for future investigation.

Applications in Research and Drug Development

The unique structure and demonstrated biological importance of 4-methoxy-L-tryptophan make it a valuable tool for medicinal chemists and drug development professionals.

-

Peptide Analogue Synthesis: As a specialized building block, it is used in the total synthesis of argyrins and the creation of novel analogues to probe and optimize biological activity. [5]* Structure-Activity Relationship (SAR) Studies: It serves as a benchmark compound in SAR studies to understand the precise structural requirements for targeting the proteasome or bacterial EF-G. For instance, replacing it with 5-methoxy-tryptophan was shown to be tolerated, albeit with reduced activity, while other substitutions led to inactive compounds. [7]* Drug Discovery Lead Scaffolds: The indole scaffold is a privileged structure in medicinal chemistry. The unique substitution pattern of 4-methoxy-L-tryptophan offers a starting point for the design of novel small molecule inhibitors that mimic its interaction with biological targets.

Conclusion and Future Perspectives

4-Methoxy-L-tryptophan stands as a compelling example of how novel chemical structures from nature can drive scientific inquiry and provide new tools for medicine. Its story begins with the isolation of the argyrin peptides and has progressed through the elucidation of its complex biosynthesis and the development of elegant chemical methods to access it. Its defined role in mediating potent antiproteasomal and antibacterial activity underscores the importance of subtle structural modifications in molecular recognition. Future research will likely focus on exploring the biological activity of the isolated amino acid, its potential as a metabolic signaling molecule, and its application in the design of a new generation of peptide and small-molecule therapeutics.

References

Sources

- 1. Argyrins, immunosuppressive cyclic peptides from myxobacteria. I. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kjom.org [kjom.org]

- 4. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 6. Structure elucidation of two tryptophan-derived, high affinity Ah receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis and Heterologous Production of Argyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. constantsystems.com [constantsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-L-Tryptophan: Physiological Interactions and Xenobiotic Applications

This technical guide details the physiological interactions, biosynthetic origins, and experimental utility of 4-Methoxy-L-tryptophan (4-OMe-Trp) . Unlike its naturally ubiquitous isomer 5-hydroxy-L-tryptophan (5-HTP), 4-OMe-Trp is primarily a non-canonical amino acid (ncAA) found in specific microbial secondary metabolic pathways and utilized extensively in xenobiology and protein engineering.

Executive Summary

4-Methoxy-L-tryptophan is a structural analogue of the essential amino acid L-tryptophan. While not a standard metabolite in mammalian physiology, it plays a critical role in microbial secondary metabolism (as a precursor to pyrroloiminoquinone antibiotics) and serves as a potent tool in synthetic biology . In vivo, its "physiological role" is defined by its ability to hijack or probe tryptophan-processing machinery—specifically amino acid transporters (LAT1), tryptophan synthases (TrpB), and ribosomal translation systems—often exhibiting resistance to canonical degradation pathways like the kynurenine pathway.

Key Physiological Characteristics

| Feature | Description | Biological Impact |

| Class | Non-canonical Amino Acid (ncAA) | Substrate for engineered translation systems. |

| Natural Occurrence | Streptomyces spp.[1][2] | Precursor to antibiotics (e.g., Streptonigrin, CC-1065). |

| Mammalian Metabolism | Metabolic Stability | Poor substrate for IDO1/TDO2; resists kynurenine degradation. |

| Fluorescence | Blue-shifted / Quenched | Distinct spectral properties compared to Trp; useful as a probe. |

| Transport | LAT1 Substrate | Competes with Trp for entry into cells/blood-brain barrier. |

Natural Biosynthesis & Microbial Physiology

In nature, 4-OMe-Trp is not a constitutive component of the proteome but a specialized intermediate. Its biosynthesis is restricted to specific actinobacteria, where it serves as a scaffold for potent DNA-alkylating agents.

The Streptomyces Pathway

In organisms like Streptomyces flocculus, 4-OMe-Trp (or its immediate derivatives) acts as a precursor to Streptonigrin and CC-1065 . The biosynthesis deviates from the canonical shikimate pathway by introducing oxygenation and methylation at the indole C4 position.

-

Enzymatic Logic: The pathway typically involves the modification of the indole ring prior to or during tryptophan synthase activity, or the post-translational modification of Trp residues in specific peptide precursors.

-

Significance: The 4-methoxy group provides unique electronic properties that facilitate the redox-cycling activity of the resulting quinone antibiotics.

Engineered Biosynthesis (TrpB Systems)

For drug development and protein engineering, 4-OMe-Trp is synthesized using engineered variants of Tryptophan Synthase

Mammalian Physiological Interactions (In Vivo)

When introduced into a mammalian system (e.g., murine models or human cell lines), 4-OMe-Trp interacts with the host physiology in three distinct phases: Transport , Metabolic Evasion , and Translational Incorporation .

Transport and Blood-Brain Barrier (BBB)

4-OMe-Trp retains the zwitterionic amino acid core required for recognition by System L transporters (LAT1/SLC7A5) .

-

Mechanism: It acts as a competitive antagonist for L-Tryptophan transport.

-

In Vivo Consequence: High systemic concentrations of 4-OMe-Trp can reduce brain serotonin levels not by inhibiting synthesis enzymes directly, but by starving the brain of the precursor L-Trp at the BBB interface.

Metabolic Resistance (The "Stealth" Effect)

A defining physiological feature of 4-OMe-Trp is its resistance to the Kynurenine Pathway , which degrades >95% of physiological tryptophan.

-

IDO1/TDO2 Interaction: The 4-methoxy substituent creates steric hindrance and alters the electron density of the indole ring (C2-C3 bond), making it a poor substrate for Indoleamine 2,3-dioxygenase 1 (IDO1).

-

Outcome: Unlike Trp, which is rapidly degraded during inflammation (interferon-gamma signaling), 4-OMe-Trp persists in the cytoplasm. This stability makes it an ideal candidate for metabolic labeling of proteins in long-duration experiments.

Translational Incorporation (Genetic Code Expansion)

In the absence of orthogonal machinery, 4-OMe-Trp is generally rejected by native Tryptophanyl-tRNA Synthetase (WRS) due to high fidelity proofreading. However, in Genetic Code Expansion (GCE) applications, it is used as a "physiologically inert" payload.

-

Protocol: An Orthogonal Translation System (OTS), typically a mutant M. jannaschii TyrRS/tRNA pair, is introduced.

-

Result: The host cell incorporates 4-OMe-Trp in response to an Amber stop codon (TAG), allowing site-specific labeling of proteins in vivo without disrupting the native proteome.

Experimental Protocols and Applications

Protocol: In Vivo Protein Labeling with 4-OMe-Trp

This workflow describes the incorporation of 4-OMe-Trp into a target protein (e.g., GFP) in E. coli or mammalian culture using an orthogonal pair.

Reagents:

-

Host: E. coli BL21(DE3) or HEK293T.

-

Plasmid: pEvol-4OMeTrp (encoding the specific orthogonal tRNA/RS pair) + pTarget-TAG (gene of interest with Amber codon).

-

Compound: 4-Methoxy-L-tryptophan (1 mM stock in 0.1 M NaOH or acidic water, neutralized).

Step-by-Step Methodology:

-

Transformation: Co-transform host cells with pEvol and pTarget plasmids.

-

Induction Preparation: Grow cells in minimal media (M9 for bacteria, DMEM -Trp for mammalian) to OD600 ~0.5.

-

Expert Insight: Use minimal media to reduce competition from native Tryptophan, which can lead to background "leakage" if the orthogonal synthetase has residual affinity for Trp.

-

-

Pulse Feeding: Add 4-OMe-Trp to a final concentration of 1.0 mM .

-

Induction: Induce protein expression (e.g., 0.2% Arabinose for synthetase, 1 mM IPTG for target).

-

Expression: Incubate for 12–16 hours at 30°C (lower temperature improves solubility of the mutant synthetase).

-

Validation: Purify protein and analyze via Mass Spectrometry.

-

Success Metric: Observe a mass shift of +30 Da (Methoxy vs. H) relative to the wild-type Trp-containing protein.

-

Spectroscopic Utility

4-OMe-Trp is a valuable biophysical probe because its fluorescence properties differ from Trp.

-

Absorbance: Slight red-shift in absorption maximum.

-

Fluorescence: Often significantly quenched or blue-shifted depending on the local solvent environment compared to the indole of Trp. This allows it to be used as a non-fluorescent FRET acceptor or a distinct signal in Trp-null protein backgrounds.

References

-

Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences, 112(47), 14599–14604. [Link]

-

Dumas, A., et al. (2015). "Designing logical codon reassignment – Expanding the chemistry in biology." Chemical Science, 6, 50–69. [Link]

-

Gould, S. J., & Chang, C. C. (1980). "Streptonigrin biosynthesis. Determination of the partition of the tryptophan pathway." Journal of the American Chemical Society, 102(5), 1702–1704. [Link]

-

Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. [Link]

-

Stone, T. W., & Darlington, L. G. (2002). "Endogenous kynurenines as targets for drug discovery and development." Nature Reviews Drug Discovery, 1, 609–620. [Link]

Sources

Methodological & Application

experimental protocol for using 4-Methoxy-L-tryptophan in cell culture

Content Type: Detailed Application Note & Experimental Protocol Subject: 4-Methoxy-L-tryptophan (4-OMe-Trp) Target Audience: Cell Biologists, Biochemists, and Drug Discovery Scientists

Part 1: Core Directive & Scientific Rationale

Executive Summary

4-Methoxy-L-tryptophan (4-OMe-Trp) is a non-canonical amino acid (ncAA) distinguished by two critical properties: blue-shifted intrinsic fluorescence and specific interaction with Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike standard tryptophan (Trp), 4-OMe-Trp exhibits an emission maximum significantly shifted (typically ~10-20 nm blue-shifted) compared to the native indole group, allowing for spectroscopic discrimination in complex biological milieus.

In cell culture applications, 4-OMe-Trp serves two primary roles:

-

Metabolic Probe: As a substrate or competitive inhibitor for IDO1, a key enzyme in immune tolerance and oncology.

-

Spectroscopic Tracer: For monitoring amino acid uptake (via LAT1 transporters) and protein dynamics without the need for bulky extrinsic fluorophores.

Mechanism of Action[1]

-

Fluorescence: The methoxy group at the 4-position alters the electron density of the indole ring. While native Trp emits at ~350 nm (in water), 4-OMe-Trp typically emits at ~330-340 nm with altered quantum yield, enabling "spectral separation" from endogenous background fluorescence.

-

IDO1 Interaction: IDO1 catalyzes the rate-limiting step of Trp catabolism. 4-OMe-Trp can occupy the active site. Depending on the specific cell line and conditions, it acts as a slow substrate (generating 4-OMe-Kynurenine) or a competitive inhibitor, modulating the Kynurenine pathway which is pivotal in T-cell suppression.

Part 2: Material Preparation & Handling

Solubility and Stock Solution

4-OMe-Trp is hydrophobic and sparingly soluble in neutral water. Proper stock preparation is critical to prevent precipitation in culture media.

| Parameter | Specification |

| Molecular Weight | 234.25 g/mol |

| Appearance | Off-white to pale yellow powder |

| Primary Solvent | DMSO (Dimethyl sulfoxide) |

| Alternative Solvent | 0.1 M HCl (Requires neutralization) |

| Stock Concentration | 50 mM (in DMSO) |

| Storage | -20°C (Aliquot to avoid freeze-thaw) |

Protocol: Preparation of 50 mM Stock (1 mL)

-

Weigh 11.7 mg of 4-Methoxy-L-tryptophan.

-

Add 1.0 mL of sterile, cell-culture grade DMSO.

-

Vortex vigorously for 2 minutes until fully dissolved.

-

Optional: If precipitation persists, warm to 37°C for 5 minutes.

-

Sterile filter using a 0.22 µm PTFE (DMSO-compatible) syringe filter.

-

Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C.

Media Formulation (Trp-Depleted vs. Supplemented)

To maximize uptake and signal, competition with endogenous L-Tryptophan must be managed.

-

For IDO1 Inhibition Studies: Use standard DMEM/RPMI (contains ~15-25 µM Trp). Add 4-OMe-Trp as an excess competitor (100-500 µM).

-

For Metabolic Labeling/Fluorescence: Use Trp-Free DMEM . Supplement with 4-OMe-Trp to replace native Trp.

-

Note: Complete starvation induces autophagy. For labeling, a 1:1 ratio or complete replacement for short durations (4-12 hours) is recommended to maintain viability.

-

Part 3: Experimental Protocols

Protocol A: IDO1 Activity Modulation Assay

Objective: Measure the effect of 4-OMe-Trp on IDO1 activity in live cells (e.g., HeLa, IFN-

Reagents:

-

Recombinant Human IFN-

(to induce IDO1). -

Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

-

Trichloroacetic acid (TCA) 30%.[1]

Step-by-Step Workflow:

-

Seeding: Seed cells (e.g., HeLa, A549) at

cells/well in a 96-well plate. Incubate 24h. -

Induction: Treat cells with 50 ng/mL IFN-

for 24 hours to upregulate IDO1 expression. -

Treatment:

-

Wash cells 2x with PBS.

-

Add fresh media containing varying concentrations of 4-OMe-Trp (0, 10, 50, 100, 200 µM).

-

Control: Include wells with L-Trp only and L-Trp + 1-Methyl-Trp (standard inhibitor).

-

-

Incubation: Incubate for 24-48 hours.

-

Supernatant Harvest: Collect 150 µL of culture supernatant.

-

Kynurenine Quantification (Colorimetric):

-

Transfer 100 µL supernatant to a new plate.

-

Add 50 µL 30% TCA , incubate at 50°C for 30 min (hydrolyzes N-formylkynurenine to kynurenine). Centrifuge to remove debris.

-

Mix 100 µL clarified supernatant with 100 µL Ehrlich’s Reagent .

-

Incubate 10 min at RT (Yellow color develops).

-

Measure Absorbance at 490 nm .

-

Note: 4-OMe-Trp may generate 4-OMe-Kynurenine. A standard curve using synthetic Kynurenine is required for relative quantification.

-

Protocol B: Fluorescence Uptake & Incorporation

Objective: Visualize cellular uptake and potential incorporation using intrinsic fluorescence.

Step-by-Step Workflow:

-

Preparation: Seed cells on quartz-bottom dishes (for UV transparency) or coverslips.

-

Starvation: Wash cells 2x with PBS. Incubate in Trp-Free Media for 30 minutes to deplete intracellular pools.

-

Labeling: Replace with Trp-Free Media supplemented with 100 µM 4-OMe-Trp .

-

Incubation: Incubate for 4-12 hours.

-

Imaging:

-

Wash cells 3x with cold PBS to remove extracellular analog.

-

Fix with 4% Paraformaldehyde (optional, live imaging preferred for dynamics).

-

Microscopy Settings: Use a UV laser/LED excitation (~280-295 nm) or multiphoton excitation (approx 560-600 nm).

-

Detection: Collect emission at 320-340 nm (Blue channel). Native Trp emits ~350nm; use narrow bandpass filters to discriminate if possible, or perform spectral unmixing.

-

Part 4: Data Visualization & Logic

Pathway Diagram: 4-OMe-Trp Cellular Fate

The following diagram illustrates the transport, metabolic divergence, and analytical endpoints for 4-OMe-Trp in a mammalian cell.

Caption: Cellular trafficking and metabolic fate of 4-Methoxy-L-tryptophan. The analog enters via LAT1, serving as either an IDO1 substrate/inhibitor or a fluorescent probe.

Experimental Workflow Diagram

Caption: Decision tree for 4-OMe-Trp experimental design, splitting between metabolic inhibition assays and fluorescence microscopy.

Part 5: References

-

Sigma-Aldrich. 4-Methoxy-L-tryptophan Product Information & Solubility.Link

-

National Institutes of Health (NIH) / PubChem. 4-Methoxy-L-tryptophan Compound Summary.Link

-

BPS Bioscience. IDO1 Inhibitor Screening Assay Kit Protocol.Link

-

Royal Society of Chemistry (RSC). Chemical and biological incorporation of blue fluorescent amino acids.Link (Contextual reference for fluorescent Trp analogs).

-

Proceedings of the National Academy of Sciences (PNAS). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products.Link (Methodology for tracing Trp metabolism).

Sources

Application Note: 4-Methoxy-L-Tryptophan in Peptide Synthesis and Modification

Abstract

4-Methoxy-L-tryptophan (4-MeO-Trp) is a non-canonical amino acid and a critical biosynthetic intermediate, most notably serving as the precursor to the aminoquinone antibiotic streptonigrin . Unlike standard tryptophan (Trp), the presence of the electron-donating methoxy group at the C4 position of the indole ring significantly alters its electronic properties. This modification introduces unique challenges in Solid-Phase Peptide Synthesis (SPPS)—specifically regarding acid stability and oxidative susceptibility—while offering distinct spectral properties for peptide characterization. This guide details optimized protocols for the incorporation, cleavage, and handling of 4-MeO-Trp peptides, ensuring high fidelity and yield.

Part 1: Physicochemical Properties & Strategic Utility

Electronic & Spectral Characteristics

The 4-methoxy substituent exerts a strong electron-donating effect (+M effect) on the indole ring system. This has two primary consequences for the researcher:

-

Increased Nucleophilicity: The indole ring becomes significantly more electron-rich than native Trp. It is highly prone to electrophilic aromatic substitution (EAS) during acidic cleavage, necessitating aggressive scavenging strategies.

-

Altered Fluorescence: While native Trp emits

nm (excitation

Table 1: Comparative Properties of Indole Variants

| Property | L-Tryptophan (Native) | 4-Methoxy-L-tryptophan | Operational Impact |

| Electronic State | Moderate electron density | High electron density | High risk of alkylation during TFA cleavage. |

| Acid Stability | Moderate | Low | Requires optimized "Low-Acid" cleavage cocktails. |

| Oxidation Potential | Susceptible | Highly Susceptible | Mandatory inert atmosphere ( |

| Biosynthetic Role | Protein synthesis | Streptonigrin precursor | Key target for metabolic engineering. |

Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling Strategy

Incorporating Fmoc-4-MeO-Trp-OH follows standard Fmoc protocols, but the activation step requires care to prevent premature side-chain modification.

-

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide. 2-CTC is preferred for peptide acids as it allows cleavage with dilute TFA (1%), preserving the sensitive indole.

-

Coupling Reagents: Use DIC/Oxyma Pure or HATU/DIPEA .

-

Note: Avoid large excesses of base (DIPEA) with HATU for prolonged periods to minimize racemization, although the 4-position substituent is distal to the

-carbon.

-

Critical Step: The Cleavage Protocol

The standard cleavage cocktail (95% TFA) is destructive to 4-MeO-Trp. The electron-rich ring acts as a "magnet" for tert-butyl cations released from other protecting groups, leading to permanent alkylation of the indole ring.

Protocol A: The "High-Scavenger" Cocktail (For Rink Amide/Wang Resins)

-

Application: When full deprotection is required.[1]

-

Cocktail Composition (Reagent K Modified):

-

TFA: 82.5%

-

Phenol: 5% (Plasticizer & Scavenger)

-

Thioanisole: 5% (Accelerates removal of Pbf/Pmc groups)

-

Water: 5%

-

EDT (1,2-Ethanedithiol): 2.5% (CRITICAL: Best scavenger for t-butyl cations)

-

-

Conditions:

for first 30 mins, then Room Temp for 90 mins. Under Nitrogen.

Protocol B: The "Soft Cleavage" (For 2-CTC Resin)

-

Application: To obtain protected peptide fragments.

-

Cocktail: 1% TFA in Dichloromethane (DCM) with 5% TIS (Triisopropylsilane).

-

Conditions:

min washes. Neutralize immediately with Pyridine/Methanol.

Workflow Visualization

The following diagram outlines the decision logic for resin and cleavage selection to maximize 4-MeO-Trp survival.

Caption: Decision tree for SPPS of 4-MeO-Trp peptides. Green nodes indicate successful cleavage endpoints.

Part 3: Biosynthetic Engineering & Applications[2]

Pathway Engineering (Streptonigrin)

4-MeO-Trp is not merely a synthetic probe; it is a "privileged structure" in natural product biosynthesis. It serves as the substrate for specific C-methyltransferases and oxidoreductases in the Streptomyces flocculus pathway to generate Streptonigrin.

Application: Researchers can use synthetic 4-MeO-Trp to feed auxotrophic strains or in vitro enzyme assays to elucidate the mechanism of the StnD or StnQ enzymes (oxidative ring closures).

Fluorescence Characterization Protocol

While less common than 5-MeO-Trp, the 4-methoxy variant can be used to monitor protein folding or peptide binding where the 5-position is sterically occluded.

Experimental Setup:

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Avoid acidic buffers which quench fluorescence.

-

Concentration:

peptide. -

Excitation:

nm (Selectively excites Indole, minimizing Tyrosine contribution). -

Emission Scan:

nm. -

Data Analysis: Look for spectral shifts relative to a Trp-only control. The electron-donating group typically induces a red-shift in absorption and potentially a blue-shift or quenching in emission depending on solvent polarity.

Part 4: Troubleshooting & Stability (Self-Validating Systems)

To ensure the trustworthiness of your results, perform these checks:

Check 1: Mass Spectrometry Validation

-

Symptom: Mass of Peptide + 56 Da (or +112 Da).

-

Cause: Alkylation by t-Butyl cations during cleavage.[2]

-

Solution: Your scavenger load (EDT/Thioanisole) was insufficient. Repeat cleavage with fresh EDT and extend reaction time at

.

Check 2: "Blue Peptide" Phenomenon

-

Symptom: Peptide solution turns blue/green upon standing.

-

Cause: Oxidative dimerization of the electron-rich indole (similar to indoxyl oxidation).

-

Solution: Degas all buffers with Helium/Nitrogen. Add

DTT or TCEP to the storage buffer.

Caption: Troubleshooting logic for common 4-MeO-Trp synthesis failures.

References

-

Streptonigrin Biosynthesis & Precursors

- Title: A tryptophan C-methyltransferase involved in streptonigrin biosynthesis in Streptomyces flocculus.

- Source: NIH / PubMed Central

-

URL:[Link]

- Fmoc SPPS Cleavage Protocols: Title: Fmoc Resin Cleavage and Deprotection (Sigma-Aldrich). Source: Sigma-Aldrich Technical Guides

-

Tryptophan Fluorescence & Oxidation

- Title: Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides.

- Source: MDPI (Molecules)

-

URL:[Link]

-

General Indole Properties

Sources

Advanced Cell-Based Assays Involving 4-Methoxy-L-tryptophan

Application Note & Protocol Guide

Abstract & Technical Overview

4-Methoxy-L-tryptophan (4-OMe-Trp) is a synthetic, non-canonical amino acid (ncAA) analogue of L-Tryptophan (Trp). Unlike other analogues that are often toxic or metabolically inert, 4-OMe-Trp possesses unique physicochemical properties that make it a powerful tool for probing amino acid transport , protein dynamics , and metabolic enzyme activity (specifically IDO1/TDO2 pathways) in live cells.

This guide details three distinct experimental workflows:

-

Metabolic Flux Analysis: Using 4-OMe-Trp as a specific substrate to measure Indoleamine 2,3-dioxygenase 1 (IDO1) activity.

-

Transport Kinetics: Quantifying System L (LAT1) activity in cancer cells.

-

Protein Engineering: Biosynthetic incorporation of 4-OMe-Trp into cellular proteins for fluorescence spectroscopy.

Key Physicochemical Properties[1][2][3]

| Property | L-Tryptophan (Native) | 4-Methoxy-L-tryptophan | Significance |

| Molecular Weight | 204.23 g/mol | 234.25 g/mol | Minimal steric perturbation for transport. |

| Fluorescence (Ex/Em) | 280 nm / ~350 nm | ~290-300 nm / ~360-380 nm | Distinct Stokes shift and quantum yield; sensitive to polarity. |

| Metabolic Fate | Protein Synthesis, Kynurenine, Serotonin | Incorporated into Proteins, Oxidized by IDO1 | Substrate for IDO1 but resistant to some downstream enzymes. |

| Transport System | LAT1 (SLC7A5), LAT2 | LAT1 (High Affinity) | Excellent probe for cancer-associated transporter LAT1. |

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent metabolic fates of 4-OMe-Trp upon entering a mammalian cell, guiding the choice of assay.

Caption: 4-OMe-Trp enters via LAT1 and bifurcates into protein synthesis (structural probe) or enzymatic oxidation (metabolic probe).

Protocol 1: IDO1 Metabolic Activity Assay

Objective: To measure the activity of Indoleamine 2,3-dioxygenase 1 (IDO1) in live cells by monitoring the depletion of 4-OMe-Trp and formation of oxidized metabolites. This is critical for screening immuno-oncology drugs.

Rationale

IDO1 is a heme-containing enzyme that oxidizes Trp to N-formylkynurenine. 4-OMe-Trp acts as an alternative substrate. Unlike native Trp, which is present in high background concentrations in media, 4-OMe-Trp can be added as a specific tracer.

Materials

-

Cell Line: IDO1-overexpressing cells (e.g., HeLa stimulated with IFN-γ, or stable HEK293-IDO1).

-

Reagents: 4-Methoxy-L-tryptophan (purity >98%), Recombinant Human IFN-γ (if inducing expression), HPLC-grade Acetonitrile.

-

Detection: HPLC with Fluorescence Detection (FLD) or UV-Vis.

Step-by-Step Methodology

-

Cell Seeding & Induction:

-

Seed cells at

cells/well in a 6-well plate. -

Incubate for 24 hours.

-

Induction: Treat cells with 50 ng/mL IFN-γ for 24 hours to upregulate IDO1 expression.

-

-

Substrate Exchange:

-

Aspirate growth medium and wash cells 2x with PBS (warm).

-

Add Assay Buffer (HBSS containing 100 µM 4-OMe-Trp). Note: Do not use standard DMEM as it contains native Trp which will compete.

-

-

Incubation:

-

Incubate at 37°C, 5% CO2 for 2–4 hours.

-

Optional: Co-incubate with test inhibitors (e.g., Epacadostat) to validate specificity.

-

-

Sample Collection:

-

Collect 200 µL of supernatant from each well.

-

Add 20 µL of 30% Trichloroacetic Acid (TCA) to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Inject supernatant onto a C18 reverse-phase column.

-

Mobile Phase: Isocratic 15% Acetonitrile / 85% Sodium Acetate buffer (50 mM, pH 4.5).

-

Detection: Fluorescence (Ex: 290 nm, Em: 360 nm) for 4-OMe-Trp.

-

Readout: Calculate % consumption of 4-OMe-Trp relative to cell-free control.

-

Data Interpretation:

-

High IDO1 Activity: Rapid disappearance of the 4-OMe-Trp peak.

-

Inhibition: Retention of the 4-OMe-Trp peak comparable to control.

Protocol 2: LAT1 Transport Activity Assay

Objective: To quantify the uptake kinetics of System L (LAT1) in cancer cells using 4-OMe-Trp as a competitive substrate.

Rationale

LAT1 is upregulated in many cancers. 4-OMe-Trp is a high-affinity substrate for LAT1. This assay uses 4-OMe-Trp to competitively inhibit the uptake of a radiolabeled tracer (e.g.,

Materials

-

Tracer: L-[3,4,5-

H(N)]-Leucine (or fluorescent equivalent if available). -

Competitor: 4-Methoxy-L-tryptophan (stock 10 mM in DMSO).

-

Lysis Buffer: 0.1 M NaOH.

Step-by-Step Methodology

-

Preparation:

-

Seed cells in 24-well plates (

cells/well). -

Wash cells 3x with Na+-free Choline Chloride uptake buffer (to eliminate Na+-dependent transport, isolating System L).

-

-

Uptake Reaction:

-

Prepare uptake solution: 1 µM

H-Leucine +/- increasing concentrations of 4-OMe-Trp (0.1 µM to 1 mM). -

Add 500 µL of uptake solution to cells.

-

Incubate for exactly 2 minutes at 37°C (initial rate conditions).

-

-

Termination:

-

Rapidly aspirate solution and wash 3x with ice-cold PBS containing 2 mM non-radiolabeled Leucine (to stop transport and remove surface binding).

-

-

Quantification:

-

Lyse cells with 200 µL 0.1 M NaOH.

-

Perform Liquid Scintillation Counting (LSC).

-

-

Analysis:

-

Plot % Uptake vs. log[4-OMe-Trp].

-